Éster de colesterol 20:3

Descripción general

Descripción

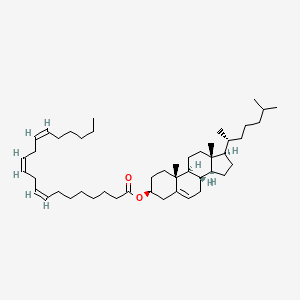

Homo-γ-linoleato de colesterol: es un éster de colesterol formado por la esterificación del colesterol con ácido homo-γ-linolénico. Este compuesto es conocido por su papel en la bioquímica lipídica y es un componente significativo de los ésteres de colesterol que se encuentran en varios sistemas biológicos . Tiene una fórmula molecular de C47H78O2 y un peso molecular de aproximadamente 675.121 Da .

Aplicaciones Científicas De Investigación

El homo-γ-linoleato de colesterol tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del homo-γ-linoleato de colesterol implica su papel como un éster de colesterol. Está involucrado en el almacenamiento y transporte del colesterol en sistemas biológicos. El compuesto es hidrolizado por enzimas como las lipasas para liberar colesterol libre y ácidos grasos . Este proceso es crucial para mantener la homeostasis del colesterol celular y para la síntesis de hormonas esteroideas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El homo-γ-linoleato de colesterol puede sintetizarse mediante la esterificación del colesterol con ácido homo-γ-linolénico. Este proceso generalmente implica el uso de catalizadores como el etilato de sodio y la reacción se lleva a cabo en condiciones controladas para garantizar la formación del éster deseado . La reacción se puede representar de la siguiente manera:

[ \text{Colesterol} + \text{Ácido homo-γ-linolénico} \xrightarrow{\text{Catalizador}} \text{Homo-γ-linoleato de colesterol} + \text{Agua} ]

Métodos de producción industrial: La producción industrial de ésteres de colesterol, incluido el homo-γ-linoleato de colesterol, a menudo implica el uso de métodos de intercambio de ésteres. Este método utiliza acetato de colesterol y los ésteres metílicos de ácidos grasos como materiales de partida, con etilato de sodio como catalizador . La reacción generalmente se lleva a cabo a temperaturas elevadas para facilitar el proceso de esterificación.

Análisis De Reacciones Químicas

Tipos de reacciones: El homo-γ-linoleato de colesterol sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno al compuesto, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, lo que resulta en productos reducidos.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de borohidruro de sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de hidroperóxidos y epóxidos, mientras que la reducción puede resultar en la formación de alcoholes y alcanos.

Comparación Con Compuestos Similares

Compuestos similares:

Linoleato de colesterol: Otro éster de colesterol formado por la esterificación del colesterol con ácido linoleico.

Araquidonato de colesterol: Formado por la esterificación del colesterol con ácido araquidónico.

Comparación: El homo-γ-linoleato de colesterol es único debido a su componente específico de ácido graso, el ácido homo-γ-linolénico. Esto le confiere propiedades distintas en comparación con otros ésteres de colesterol. Por ejemplo, se ha demostrado que se acumula en tejidos específicos como las glándulas suprarrenales y tiene correlaciones únicas con el deterioro cognitivo en ciertas condiciones médicas .

Actividad Biológica

The compound is a complex steroid derivative known for its potential biological activities. This article aims to consolidate the existing research findings regarding its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C56H94O2

Molecular Weight: 842.39 g/mol

CAS Number: 70110-50-8

This compound belongs to a class of molecules characterized by a steroid backbone with various aliphatic chains and unsaturated fatty acids attached. Its structure suggests potential interactions with biological membranes and receptors.

1. Antioxidant Activity

Recent studies have indicated that compounds with similar steroid structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells. For instance:

- Study Findings: A comparative analysis of antioxidant activity showed that derivatives of steroid compounds can scavenge free radicals effectively.

- Mechanism: The antioxidant activity is attributed to the presence of hydroxyl groups in the structure which can donate electrons to free radicals.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential:

- Case Study: In vitro studies demonstrated that similar compounds reduced the production of pro-inflammatory cytokines in macrophages.

- Mechanism: The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.

3. Hormonal Activity

Given its steroidal nature, this compound may exhibit hormonal activities:

- Research Insight: Steroid derivatives are known to interact with steroid hormone receptors.

- Potential Effects: These interactions could influence various physiological processes such as metabolism and immune response.

4. Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects:

- Evidence: Research involving neurodegenerative disease models indicated that similar compounds could protect neuronal cells from apoptosis.

- Mechanism: The neuroprotective effect may be linked to modulation of calcium ion influx and reduction of oxidative stress.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several steroid derivatives using DPPH and ABTS assays. The results indicated that the compound exhibited a significant reduction in radical concentration compared to controls.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving LPS-stimulated macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory responses.

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,28,37-38,40-44H,7-10,13,16,19-27,29-36H2,1-6H3/b12-11-,15-14-,18-17-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPRJPSMAFZPLA-BBFGHUFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188151 | |

| Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7274-08-0 | |

| Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 20:3 cholesteryl ester a potential biomarker for both Type 2 Diabetes and Cardiovascular Disease?

A1: The research identified a significant increase in 20:3-ChE levels in both the blood plasma and fatty heart tissue of mice fed a high-fat diet []. This dietary intervention is known to induce insulin resistance and mimic aspects of Type 2 Diabetes (T2DM) in mice. The elevated 20:3-ChE levels in the blood plasma make it a potential biomarker for T2DM diagnosis and monitoring. Additionally, the accumulation of 20:3-ChE specifically in the heart tissue, coupled with its identification as a dihomo-γ-linolenic acid (20:3 n-6) derivative, suggests a potential link to cardiovascular health. Dihomo-γ-linolenic acid is a precursor to pro-inflammatory molecules, and its dysregulation has been implicated in cardiovascular disease development []. Further research is needed to validate the role of 20:3-ChE as a biomarker in human cohorts and to elucidate the underlying mechanisms connecting it to both T2DM and cardiovascular disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.